1-Naphthyl N-propylcarbamate
Overview
Description
1-Naphthyl N-propylcarbamate is a chemical compound with the formula C14H15NO2 . It has a molecular weight of 229.2744 . The IUPAC Standard InChIKey for this compound is UXYGKIWSDXDEMU-UHFFFAOYSA-N .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthyl group linked to a propylcarbamate group . The 3D structure of this compound can be viewed using computational chemistry software .Scientific Research Applications
Detection of Biomarkers
1-Naphthol, a metabolite of 1-naphthyl N-propylcarbamate (carbaryl), is used as a biomarker for assessing food intake and environmental exposure. A study by Qin and Yan (2018) explored the use of Eu3+ functionalized metal-organic frameworks for detecting 1-naphthol in human urine, highlighting its application in personalized health monitoring (Qin & Yan, 2018).
Analytical Chemistry
In the field of analytical chemistry, this compound derivatives like carbaryl are subjects of study for their interaction with various chemicals and detection techniques. For example, Ayala, Afonso, and González (1991) investigated the interaction of carbaryl and 1-naphthol with surfactants, aiding in the spectrofluorimetric determination of these substances in micellar media (Ayala, Afonso, & González, 1991).
Environmental and Ecological Studies
This compound and its derivatives are widely studied for their environmental impact, particularly in agricultural ecosystems. Odeyemi (1982) researched the stability and persistence of carbaryl in various tropical ecosystems, providing crucial information about its behavior in different environmental conditions (Odeyemi, 1982).
Pesticide Research
Research in pesticide science often involves this compound derivatives. Hastings et al. (2001) reviewed the use of carbaryl against bark beetles in North American forests, encapsulating its history, effectiveness, and environmental implications (Hastings, Holsten, Shea, & Werner, 2001).
Metabolic and Biochemical Studies
The metabolic transformation and biochemical interactions of this compound compounds are also a significant area of research. Liu and Bollag (1971) investigated the metabolic transformation of carbaryl by Aspergillus terreus, contributing to the understanding of pesticide biodegradation (Liu & Bollag, 1971).
Mechanism of Action
Target of Action
Similar compounds, such as carbamates, are known to inhibit the enzyme acetylcholinesterase .
Mode of Action
Carbamates, a class of compounds to which 1-naphthyl n-propylcarbamate belongs, are known to inhibit the enzyme acetylcholinesterase . This inhibition leads to a buildup of acetylcholine in the post-synaptic membrane, resulting in permanent nerve stimulation with lethal results .
Biochemical Pathways
This compound, as a derivative of naphthalene, may be involved in the microbial degradation pathways of naphthalene and substituted naphthalenes . These pathways are used by various bacterial species for bioremediation, converting these compounds into non-toxic by-products .
Result of Action
The inhibition of acetylcholinesterase by similar compounds leads to a buildup of acetylcholine, causing uncontrolled movements, paralysis, and possible death .
Action Environment
It is known that environmental factors can affect the degradation and persistence of naphthalene and its derivatives .
Properties
IUPAC Name |
naphthalen-1-yl N-propylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-10-15-14(16)17-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYGKIWSDXDEMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)OC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959287 | |
Record name | 1-Naphthyl N-propylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60959287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25216-27-7, 38357-67-4 | |
Record name | 1-Naphthyl N-propylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025216277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, propyl-, 1-naphthalenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038357674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthyl N-propylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60959287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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